Ethyl 5-cyano-6-mercapto-2-methylnicotinate
Overview
Description
5-cyano-2-methyl-6-sulfanylidene-1H-pyridine-3-carboxylic acid ethyl ester is a member of pyridines and an aromatic carboxylic acid.
Scientific Research Applications
Synthesis and Manufacturing Improvements
Ethyl 5-cyano-6-mercapto-2-methylnicotinate is used in synthesizing key intermediates for the manufacture of P2Y12 antagonists. An efficient and practical route has been developed for the multikilogram manufacture of this compound, leading to significant improvements in yield, purity, and operability. This process has been instrumental in supporting clinical development, especially in terms of scale and efficiency (Bell et al., 2012).
Drug Synthesis
This compound is also pivotal in the synthesis of certain drugs. For instance, it was used in the multi-kilogram-scale synthesis of AZD1283, a selective and reversible antagonist of the P2Y12 receptor. The process for this synthesis has been scaled up to 20 kg batches, supporting both preclinical and clinical studies (Andersen et al., 2013).
Chemical Reactions
The reactivity of this compound with other chemical entities is of significant interest. For example, it reacts with N-[4-(aminosulfonyl) phenyl]-2-chloroacetamide derivatives to form various novel compounds. These reactions have been explored for potential applications, including antibacterial properties (Gad-Elkareem & El-Adasy, 2010).
Supramolecular Property Evaluation
A pyridone-based phthalimide fleximer containing ethyl 5-cyano-6-(3-(1,3-dioxoisoindolin-2-yl)propoxy)-4-(3-methoxyphenyl)-2-methylnicotinate was synthesized and structurally analyzed. The supramolecular self-assembly and noncovalent interactions of this compound were thoroughly investigated, revealing flexible motifs and various conformations, contributing to the understanding of its supramolecular framework (Dowarah et al., 2022).
Potential in Cardiotonic Activity
Research into the cardiotonic activity of derivatives of this compound and related compounds has been conducted. This exploration contributes to the understanding of the structural-activity relationship and potential therapeutic applications of these compounds in cardiology (Mosti et al., 1992).
Safety and Hazards
Safety precautions for handling Ethyl 5-cyano-6-mercapto-2-methylnicotinate include keeping the compound away from heat, sparks, open flames, and hot surfaces . It should not be handled until all safety precautions have been read and understood . The compound should be kept away from clothing and combustible materials . It should be handled under inert gas and protected from moisture .
Properties
IUPAC Name |
ethyl 5-cyano-2-methyl-6-sulfanylidene-1H-pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-3-14-10(13)8-4-7(5-11)9(15)12-6(8)2/h4H,3H2,1-2H3,(H,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMUNSRSFLNLDAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=S)C(=C1)C#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90352227 | |
Record name | Ethyl 5-cyano-2-methyl-6-sulfanylidene-1,6-dihydropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90352227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
33.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24826122 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
113858-90-5 | |
Record name | Ethyl 5-cyano-2-methyl-6-sulfanylidene-1,6-dihydropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90352227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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